molecular formula C5H9ClO2 B3059518 3-Ethoxypropanoyl chloride CAS No. 49775-37-3

3-Ethoxypropanoyl chloride

Cat. No.: B3059518
CAS No.: 49775-37-3
M. Wt: 136.58 g/mol
InChI Key: GFXIPEXVMCDDBA-UHFFFAOYSA-N
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Description

3-Ethoxypropanoyl chloride is an organic compound with the molecular formula C5H9ClO2. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of an acyl chloride group and an ethoxy group attached to a three-carbon chain.

Preparation Methods

3-Ethoxypropanoyl chloride can be synthesized through various methods. One common method involves the reaction of 3-ethoxypropanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically takes place under reflux conditions, and the resulting product is purified by distillation .

Chemical Reactions Analysis

3-Ethoxypropanoyl chloride undergoes several types of chemical reactions, primarily due to the reactivity of the acyl chloride group. Some common reactions include:

Scientific Research Applications

3-Ethoxypropanoyl chloride has various applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 3-ethoxypropanoyl chloride primarily involves nucleophilic acyl substitution reactions. The acyl chloride group is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

3-Ethoxypropanoyl chloride can be compared with other acyl chlorides such as acetyl chloride, propionyl chloride, and butyryl chloride. While all these compounds contain the reactive acyl chloride group, this compound is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of products formed in reactions .

Similar Compounds

  • Acetyl chloride (CH3COCl)
  • Propionyl chloride (C2H5COCl)
  • Butyryl chloride (C3H7COCl)

Properties

IUPAC Name

3-ethoxypropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-2-8-4-3-5(6)7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXIPEXVMCDDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497669
Record name 3-Ethoxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49775-37-3
Record name 3-Ethoxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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